2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine
Description
2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with a 4-chlorophenyl group at the 2-position and a 2-methylphenyl group attached to the nitrogen at the 4-position.
Properties
Molecular Formula |
C21H16ClN3 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3/c1-14-6-2-4-8-18(14)23-21-17-7-3-5-9-19(17)24-20(25-21)15-10-12-16(22)13-11-15/h2-13H,1H3,(H,23,24,25) |
InChI Key |
XKGURHVUDIEBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of o-aminobenzamides with appropriate reagents.
Substitution Reactions: The 4-chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazolin-4-amine: Lacks the 4-chlorophenyl and 2-methylphenyl groups.
4-chloroquinazoline: Lacks the N-(2-methylphenyl) group.
2-(4-chlorophenyl)quinazoline: Lacks the N-(2-methylphenyl) group.
Uniqueness
2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine is unique due to the presence of both the 4-chlorophenyl and 2-methylphenyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
